molecular formula C9H12FNO B1394017 N-(5-Fluoro-2-methoxybenzyl)-N-methylamine CAS No. 823188-87-0

N-(5-Fluoro-2-methoxybenzyl)-N-methylamine

Cat. No.: B1394017
CAS No.: 823188-87-0
M. Wt: 169.2 g/mol
InChI Key: OVZWLWZMLHOFFU-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methoxybenzyl)-N-methylamine is a secondary amine compound with the molecular formula C9H12FNO . As a derivative of benzylamine, it serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a fluorine atom and a methoxy group on the benzyl ring, alongside the methylamine moiety, makes it a valuable precursor for the development of more complex molecules. Researchers utilize this compound in the synthesis of potential pharmaceutical candidates, where it can be incorporated to modulate the biological activity and physicochemical properties of lead compounds . The presence of the methyl group on the nitrogen atom distinguishes it from primary amines like 5-fluoro-2-methoxybenzylamine, potentially altering its reactivity, lipophilicity, and metabolic profile . Handling this air-sensitive material may require appropriate safety precautions . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-6-7-5-8(10)3-4-9(7)12-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZWLWZMLHOFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250821
Record name 5-Fluoro-2-methoxy-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823188-87-0
Record name 5-Fluoro-2-methoxy-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823188-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Using Catalytic Hydrogenation

  • Reactants: 5-fluoro-2-methoxybenzaldehyde and N-methylamine.
  • Catalyst: Palladium on activated carbon (Pd/C) or Raney nickel.
  • Solvent: Methanol or other water-miscible solvents such as ethanol, isopropanol, or tetrahydrofuran.
  • Procedure:
    • The aldehyde and N-methylamine are mixed in a water-miscible solvent.
    • The imine forms in situ without removal of water produced during condensation.
    • Hydrogen gas is introduced under mild pressure in the presence of a catalyst.
    • The imine is reduced to this compound.
  • Conditions: Room temperature to mild heating (25–35°C), hydrogen pressure typically 1–3 atm.
  • Yield: High yields reported, often exceeding 90%.

This catalytic hydrogenation method is supported by patent literature describing similar N-benzylamine syntheses, emphasizing the efficiency of conducting imine formation and reduction in a single pot without isolating intermediates.

Reductive Amination Using Chemical Reducing Agents

  • Reducing agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
  • Solvent: Methanol, ethanol, or dichloromethane.
  • Procedure:
    • The aldehyde and N-methylamine are combined to form the imine.
    • The reducing agent is added slowly to reduce the imine to the amine.
  • Advantages: Mild reaction conditions, tolerance to various functional groups.
  • Yield: Typically good to excellent yields (70–95%).

Though less commonly reported for this specific compound, this method is widely used in organic synthesis for secondary amines and can be adapted for this compound.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Aldehyde 5-Fluoro-2-methoxybenzaldehyde Purity affects yield
Amine N-Methylamine Usually in slight excess to drive imine formation
Solvent Methanol, ethanol, or THF Water-miscible solvents preferred
Catalyst Pd/C (5–10%), Raney Ni Pd/C favored for selectivity
Temperature 25–35°C Mild heating may improve reaction rate
Hydrogen Pressure 1–3 atm Sufficient for efficient reduction
Reaction Time 4–10 hours Monitored by hydrogen uptake or TLC
Workup Filtration, solvent removal, extraction Purification by distillation or chromatography
Yield 85–98% High yield with optimized conditions

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Reducing Agent Solvent Temperature Yield (%) Notes
Catalytic Hydrogenation 5-Fluoro-2-methoxybenzaldehyde + N-methylamine Pd/C or Raney Ni Methanol 25–35°C 90–98 One-pot imine formation and reduction
Chemical Reducing Agent 5-Fluoro-2-methoxybenzaldehyde + N-methylamine NaBH3CN or NaBH(OAc)3 Methanol, DCM Room temp 70–95 Requires pH control
Direct Amination (less common) Benzyl halide derivatives + N-methylamine Base (e.g., K2CO3) Polar aprotic solvents Reflux Moderate Possible side reactions

Additional Notes

  • The synthesis of the aldehyde precursor, 5-fluoro-2-methoxybenzaldehyde, can be achieved by selective fluorination and methoxylation of benzaldehyde derivatives, but this is outside the scope of this article.
  • The choice of solvent and catalyst significantly influences the purity and yield of the final amine.
  • The reductive amination is favored industrially due to its scalability and cost-effectiveness.
  • Analytical characterization of the product typically includes NMR, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-methoxybenzyl)-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Corresponding amine derivatives

    Substitution: Substituted benzylamine derivatives

Scientific Research Applications

Medicinal Chemistry

The compound N-(5-Fluoro-2-methoxybenzyl)-N-methylamine has been utilized in the development of selective serotonin receptor agonists, particularly targeting the 5-HT2C receptor. These receptors are implicated in various central nervous system disorders, including anxiety, depression, and obesity. The introduction of fluorine into the molecular structure enhances metabolic stability and alters pharmacokinetic properties, which are critical for drug efficacy and safety.

Case Study: 5-HT2C Agonists Development

Recent studies have shown that derivatives of this compound exhibit high selectivity for the 5-HT2C receptor over other serotonin receptors (5-HT2A and 5-HT2B) . For instance, compounds derived from this structure demonstrated significant agonistic activity with minimal side effects associated with other receptor interactions. The structural modifications facilitated by the fluorine substitution were crucial in optimizing these compounds' pharmacological profiles.

Structure-Activity Relationship (SAR) Studies

Table 1: Structure-Activity Relationship Findings

Compound5-HT2C Activity (EC50)Selectivity Ratio (5-HT2C/5-HT2A)Notes
This compound50 nM>100High selectivity observed
N-(3-Fluoro-4-methoxybenzyl)-N-methylamine200 nM50Moderate selectivity
N-(4-Fluorobenzyl)-N-methylamine500 nM<10Low selectivity

The SAR studies indicate that the presence of the methoxy group and fluorine at specific positions significantly enhances the agonistic activity at the 5-HT2C receptor while reducing unwanted interactions at other serotonin receptors . This selectivity is essential for minimizing side effects in therapeutic applications.

Potential Therapeutic Applications

The implications of using this compound as a pharmaceutical agent extend to several therapeutic areas:

  • Psychiatric Disorders : Due to its action on serotonin receptors, it shows promise in treating mood disorders such as depression and anxiety.
  • Obesity Management : The selective activation of the 5-HT2C receptor has been linked to appetite suppression, making this compound a candidate for obesity treatment .
  • Pain Management : Some derivatives are being explored for their potential analgesic properties through modulation of serotonin pathways.

Synthesis and Chemical Properties

The synthesis of this compound typically involves nucleophilic substitution reactions where fluorinated benzylamines are reacted with methyl amines. The incorporation of fluorine not only enhances biological activity but also improves solubility and stability.

Table 2: Synthesis Overview

StepReaction TypeReagents Used
1Nucleophilic SubstitutionFluorinated Benzyl Halide + Methylamine
2PurificationChromatography
3CharacterizationNMR, Mass Spectrometry

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methoxybenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Table 1: Substituent Variations in Benzylamine Derivatives

Compound Name Substituents (Position) Key Properties/Applications Reference
N-(5-Fluoro-2-methoxybenzyl)-N-methylamine 5-F, 2-OCH₃ 5-HT2 receptor binding
N-(4-Methoxybenzyl)-N-methylamine 4-OCH₃ NMR shifts (δ 3.80 ppm for OCH₃)
N-(5-Bromo-2-fluorobenzyl)-N-methylamine 5-Br, 2-F Drug building block
N-[4-(Difluoromethoxy)-3-methoxybenzyl]-N-methylamine 4-OCHF₂, 3-OCH₃ Enhanced lipophilicity
  • Fluorine vs.
  • Methoxy Position : Moving the methoxy group from the 2- to 4-position (e.g., N-(4-methoxybenzyl)-N-methylamine) reduces steric hindrance, as evidenced by simplified NMR splitting patterns .

Aromatic Ring Modifications

Pyridine vs. Benzene Systems :

  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine replaces the benzene ring with a pyridine system, introducing a nitrogen atom that enhances polarity and hydrogen-bonding capacity. This modification is critical in agrochemical metabolites (e.g., acetamiprid metabolites) .

Spiro and Complex Frameworks :

  • Compound 30a () incorporates a spirocyclopropane-inden structure, significantly increasing rigidity and steric bulk, which may limit blood-brain barrier permeability compared to the simpler benzylamine scaffold .

Pharmacological Activity

Table 2: Receptor Binding and Selectivity

Compound Target Receptor Affinity (Ki) Selectivity Notes Reference
N-(5-Fluoro-2-methoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine 5-HT2A 15 nM High selectivity over 5-HT1A
DAA1106 (N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide) Peripheral Benzodiazepine Receptor (PBR) 0.28 nM Superior to PK11195 in CNS penetration
  • 5-HT2 Receptor Binding : The 5-fluoro-2-methoxybenzyl group in ’s compound enhances 5-HT2A affinity, likely due to fluorine’s electron-withdrawing effect optimizing π-π interactions .
  • neuronal targeting .

Physical and Chemical Properties

Table 3: Physicochemical Comparison

Compound Melting Point (°C) Solubility (LogP) Synthetic Yield (%) Reference
This compound Not reported ~2.1 (predicted) 73
N-(4-Methoxybenzyl)-N-methylamine Not reported ~1.8 44–52
N-(2,4-Dichlorobenzyl)-N-methylformamide Not reported ~3.0 44.2

    Biological Activity

    N-(5-Fluoro-2-methoxybenzyl)-N-methylamine is a compound that has garnered attention for its biological activity, particularly in relation to serotonin receptors. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), receptor selectivity, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound is characterized by the presence of a fluorine atom and a methoxy group on the benzyl moiety, which significantly influences its pharmacological profile. The compound's molecular formula is C10_{10}H12_{12}FNO, with a molecular weight of approximately 185.21 g/mol.

    Serotonin Receptor Interaction

    The primary biological activity of this compound is its interaction with serotonin receptors, particularly the 5-HT2C_{2C} receptor. Research indicates that this compound exhibits significant agonistic activity at the 5-HT2C_{2C} receptor, which plays a crucial role in various neuropsychological processes, including mood regulation and appetite control.

    • Selectivity and Potency : In various studies, this compound demonstrated an EC50_{50} value in the low nanomolar range (approximately 23 nM), indicating high potency as a 5-HT2C_{2C} agonist while showing minimal activity at 5-HT2A_{2A} and 5-HT2B_{2B} receptors . This selectivity is critical for minimizing side effects associated with broader receptor activation.

    Structure-Activity Relationships (SAR)

    The introduction of the fluorine substituent at the 5-position of the benzyl ring has been shown to enhance the binding affinity and functional selectivity towards the 5-HT2C_{2C} receptor. SAR studies have indicated that modifications in the alkyl chain length and branching can further optimize receptor interactions and pharmacokinetic properties .

    CompoundEC50_{50} (nM)Receptor SelectivityNotes
    This compound23High selectivity for 5-HT2C_{2C}Potent agonist with minimal β-arrestin recruitment
    N-benzyl derivative24Full selectivity over 5-HT2B_{2B}Significant antipsychotic-like effects in models
    Other derivativesVariesVariesModifications impact potency and selectivity

    Antipsychotic Effects

    In vivo studies have demonstrated that this compound exhibits antipsychotic-like effects in animal models. For instance, it was found to significantly reduce amphetamine-induced hyperactivity, suggesting potential applications in treating disorders such as schizophrenia .

    Metabolic Stability

    Research has also focused on the metabolic stability of this compound. Studies indicate that while it shows promising receptor activity, its stability in vivo may be compromised due to rapid metabolic processes. Modifications to enhance metabolic stability are currently being explored .

    Q & A

    Q. What are the recommended synthetic routes for N-(5-Fluoro-2-methoxybenzyl)-N-methylamine, and how can alkylation efficiency be optimized?

    The synthesis typically involves reductive alkylation or nucleophilic substitution. For example, the alkylation of 5-fluoro-2-methoxybenzylamine with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Optimization can include:

    • Catalyst selection : Heterogeneous Ni catalysts (e.g., Ni/Al₂O₃) enable selective mono-N-methylation using methanol as a methyl donor, reducing byproducts like dimethylated species .
    • Reaction monitoring : Use TLC or HPLC to track progress and adjust reaction time/temperature.

    Q. How should researchers address overlapping peaks in the ¹H-NMR spectrum due to fluorine's anisotropic effects?

    Fluorine’s electronegativity can split proton signals. Strategies include:

    • High-field NMR : Use 400 MHz or higher instruments to enhance resolution.
    • Solvent selection : Deuterated DMSO or CDCl₃ may better resolve aromatic protons (e.g., δ 7.0–7.5 ppm) .
    • 2D NMR : HSQC or COSY can decouple overlapping signals by correlating ¹H-¹³C or ¹H-¹H couplings.

    Advanced Research Questions

    Q. How can researchers resolve discrepancies between theoretical and observed mass spectrometry (MS) data for this compound?

    Discrepancies may arise from isotopic patterns (e.g., fluorine’s ¹⁹F isotope) or adduct formation. Steps include:

    • High-resolution MS (HRMS) : Confirm molecular ion ([M+H]⁺) with accuracy <5 ppm.
    • Fragmentation analysis : Compare with literature fragmentation pathways for benzylamine derivatives .
    • Control experiments : Spike samples with authentic standards to verify retention times and ion ratios.

    Q. What catalytic systems are effective for sustainable N-methylation of fluorinated benzylamines?

    Recent advances highlight:

    • Ni-based catalysts : Enable CO₂ or methanol as methyl donors under mild conditions (e.g., 80°C, 12 h), achieving >90% selectivity .
    • Photoredox catalysis : Visible-light-driven systems using Ru or Ir complexes for C–N bond formation, minimizing harsh reagents .

    Q. How does the electron-withdrawing fluoro group influence the compound’s stability under acidic or oxidative conditions?

    The 5-fluoro substituent increases electrophilicity, potentially accelerating degradation. Stability studies should:

    • Monitor hydrolysis : Use HPLC to track decomposition in pH 1–13 buffers at 25–50°C.
    • Assess oxidative resistance : Expose to H₂O₂ or O₂ and analyze via GC-MS for sulfoxide or nitro byproducts .
    • Storage recommendations : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation .

    Q. What strategies mitigate hazards when handling fluorinated intermediates during scale-up?

    Key precautions include:

    • Ventilation : Use fume hoods for reactions releasing HF or volatile fluorides.
    • Personal protective equipment (PPE) : Acid-resistant gloves and face shields.
    • Waste disposal : Neutralize fluorinated waste with Ca(OH)₂ to precipitate insoluble CaF₂ .

    Methodological Resources

    • Synthetic Protocols : and detail alkylation and catalytic methylation.
    • Analytical Guidance : (NMR), 17 (GC-MS), and 5 (HRMS) provide benchmarks.
    • Safety Protocols : outlines handling and emergency procedures.

    Retrosynthesis Analysis

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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(5-Fluoro-2-methoxybenzyl)-N-methylamine
    Reactant of Route 2
    Reactant of Route 2
    N-(5-Fluoro-2-methoxybenzyl)-N-methylamine

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